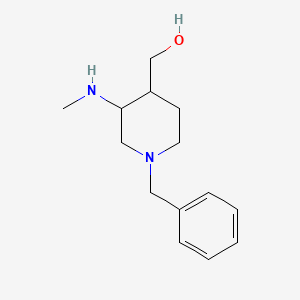
(1-Benzyl-3-(methylamino)piperidin-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Benzyl-3-(methylamino)piperidin-4-yl)methanol is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by a piperidine ring substituted with a benzyl group, a methylamino group, and a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyl-3-(methylamino)piperidin-4-yl)methanol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride or benzyl bromide.
Addition of the Methylamino Group: The methylamino group is added through a reductive amination reaction using formaldehyde and methylamine.
Hydroxymethylation: The hydroxymethyl group is introduced via a hydroxymethylation reaction using formaldehyde and a suitable reducing agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Benzyl-3-(methylamino)piperidin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form different derivatives, depending on the reducing agents used.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Benzyl chloride, benzyl bromide, and other alkylating agents.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of various reduced derivatives.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
(1-Benzyl-3-(methylamino)piperidin-4-yl)methanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of (1-Benzyl-3-(methylamino)piperidin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1-Benzyl-3-(methylamino)piperidin-4-yl)ethanol: Similar structure with an ethanol group instead of a hydroxymethyl group.
(1-Benzyl-3-(methylamino)piperidin-4-yl)acetate: Similar structure with an acetate group instead of a hydroxymethyl group.
(1-Benzyl-3-(methylamino)piperidin-4-yl)amine: Similar structure with an amine group instead of a hydroxymethyl group.
Uniqueness
(1-Benzyl-3-(methylamino)piperidin-4-yl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C14H22N2O |
|---|---|
Poids moléculaire |
234.34 g/mol |
Nom IUPAC |
[1-benzyl-3-(methylamino)piperidin-4-yl]methanol |
InChI |
InChI=1S/C14H22N2O/c1-15-14-10-16(8-7-13(14)11-17)9-12-5-3-2-4-6-12/h2-6,13-15,17H,7-11H2,1H3 |
Clé InChI |
JKXQRHRSEWMWBN-UHFFFAOYSA-N |
SMILES canonique |
CNC1CN(CCC1CO)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















